![molecular formula C14H18N4O6 B14290584 N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide CAS No. 126759-26-0](/img/structure/B14290584.png)
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, an oxopropan-2-yl group, and a dinitrobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dinitrobenzoic acid with diethylamine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the oxopropan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield the corresponding diamine derivative, while substitution reactions can produce a variety of substituted benzamides.
科学研究应用
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can interact with active sites of enzymes, while the dinitrobenzamide moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- N-[1-(Diethylamino)-1-oxopropan-2-yl]-4-nitrobenzamide
- N-[1-(Diethylamino)-1-oxopropan-2-yl]-2,4-dinitrobenzamide
Uniqueness
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is unique due to the specific positioning of the nitro groups on the benzamide ring, which influences its chemical reactivity and biological activity. The combination of the diethylamino and oxopropan-2-yl groups also contributes to its distinct properties compared to other similar compounds.
属性
CAS 编号 |
126759-26-0 |
|---|---|
分子式 |
C14H18N4O6 |
分子量 |
338.32 g/mol |
IUPAC 名称 |
N-[1-(diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H18N4O6/c1-4-16(5-2)14(20)9(3)15-13(19)10-6-11(17(21)22)8-12(7-10)18(23)24/h6-9H,4-5H2,1-3H3,(H,15,19) |
InChI 键 |
RWKPASLBSJEORF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
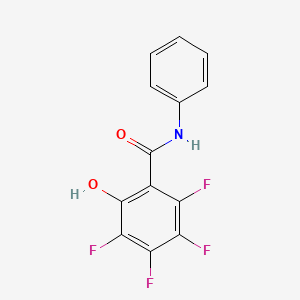

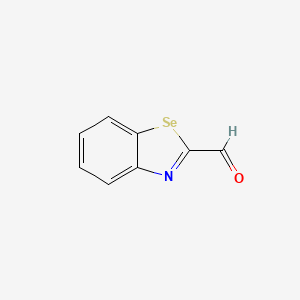
![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)

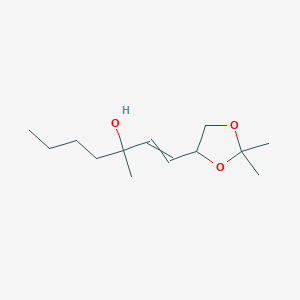

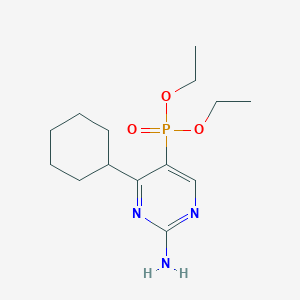
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)
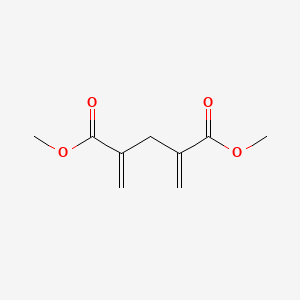

![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)
